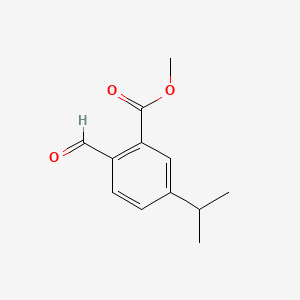

Methyl 2-formyl-5-isopropylbenzoate

描述

Contextualization within Substituted Benzoate (B1203000) and Aromatic Aldehyde Chemistry

Methyl 2-formyl-5-isopropylbenzoate is a derivative of both benzoic acid and benzaldehyde (B42025), two fundamental classes of aromatic compounds. As a substituted benzoate, its chemical behavior is influenced by the electron-withdrawing nature of the methyl ester group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position. youtube.com However, the presence of the activating isopropyl group and the deactivating, meta-directing formyl group complicates this directive influence, leading to a nuanced reactivity profile.

The aldehyde functionality places it within the family of aromatic aldehydes. This group is characterized by the reactivity of the carbonyl group, which is susceptible to nucleophilic attack. ncert.nic.in Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to both steric and electronic factors. ncert.nic.in The presence of the adjacent methyl ester and the broader electronic landscape of the substituted ring can modulate the electrophilicity of the aldehyde's carbonyl carbon. ncert.nic.in The interplay of these functional groups on the aromatic scaffold is a key area of study in structure-reactivity relationships. nih.gov

Significance as a Versatile Synthetic Precursor and Molecular Building Block

The true significance of this compound lies in its utility as a versatile synthetic precursor. The differential reactivity of its two primary functional groups—the aldehyde and the methyl ester—allows for selective chemical modifications. The aldehyde group can readily undergo a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in numerous carbon-carbon bond-forming reactions such as the Wittig, Grignard, and aldol (B89426) reactions. ncert.nic.in

Simultaneously, the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other esters or amides. This dual functionality makes the compound a valuable "building block" in multi-step syntheses. nih.gov Chemists can strategically manipulate one group while leaving the other intact for subsequent reactions, a common tactic in the total synthesis of complex natural products and medicinally relevant compounds. For instance, similar structures like methyl-2-formyl benzoate are recognized as bioactive precursors for compounds with a range of pharmacological activities. researchgate.net

Historical Development and Evolution of Synthetic Methodologies for Benzoate Scaffolds

The synthesis of benzoate scaffolds has a rich history, dating back to the 16th century with the discovery of benzoic acid from the dry distillation of gum benzoin (B196080). newworldencyclopedia.org Early industrial preparations often involved harsh conditions and resulted in impure products. newworldencyclopedia.org The development of modern organic synthesis has led to a plethora of methods for preparing substituted benzoates.

Esterification of the corresponding carboxylic acid is a fundamental method. The synthesis of benzyl (B1604629) benzoate, for example, often involves the esterification of benzyl alcohol with benzoic acid, a reaction that can be catalyzed by either acids or bases. chemicalbook.com The conditions for such reactions are optimized to achieve high yields and purity. chemicalbook.com

The introduction of substituents onto the benzene (B151609) ring has been revolutionized by the development of electrophilic aromatic substitution reactions and, more recently, by transition-metal-catalyzed cross-coupling reactions. The synthesis of related formyl-substituted benzoates often involves the formylation of a pre-existing benzoate ester. For example, methyl 5-formyl-2-methoxybenzoate can be synthesized from methyl o-anisate using hexamethylenetetramine in trifluoroacetic acid. prepchem.com Another approach involves the oxidation of a methyl group on the aromatic ring to an aldehyde, a transformation that can be achieved with reagents like chromyl chloride in what is known as the Etard reaction. ncert.nic.in

The specific synthesis of this compound would likely involve a multi-step sequence, starting from a readily available isopropyl-substituted aromatic compound. The precise sequence of introducing the formyl and methyl ester groups would be a key strategic consideration to maximize yield and avoid unwanted side reactions.

Compound Data

| Property | Value | Source |

| IUPAC Name | methyl 2-formylbenzoate (B1231588) | nih.gov |

| Molecular Formula | C9H8O3 | sigmaaldrich.com |

| Molecular Weight | 164.16 g/mol | nih.govsigmaaldrich.com |

| CAS Number | 4122-56-9 | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

Structure

3D Structure

属性

分子式 |

C12H14O3 |

|---|---|

分子量 |

206.24 g/mol |

IUPAC 名称 |

methyl 2-formyl-5-propan-2-ylbenzoate |

InChI |

InChI=1S/C12H14O3/c1-8(2)9-4-5-10(7-13)11(6-9)12(14)15-3/h4-8H,1-3H3 |

InChI 键 |

LHEDCBOBDPBJIG-UHFFFAOYSA-N |

规范 SMILES |

CC(C)C1=CC(=C(C=C1)C=O)C(=O)OC |

产品来源 |

United States |

Chemical Reactivity and Transformation of Methyl 2 Formyl 5 Isopropylbenzoate

Reactivity of the Formyl Functional Group

The formyl group, an aldehyde, is characterized by a carbonyl (C=O) group bonded to a hydrogen atom and a carbon atom of the aromatic ring. The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions to the Aldehyde Carbonyl

Nucleophilic addition is a fundamental reaction of aldehydes. A variety of nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol.

Common nucleophilic addition reactions include:

Grignard and Organolithium Reactions: Organometallic reagents like Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that readily add to the aldehyde carbonyl. For instance, the reaction of an aromatic aldehyde with a Grignard reagent, followed by an acidic workup, yields a secondary alcohol.

Wittig Reaction: The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to convert aldehydes into alkenes. The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then decomposes to an alkene and triphenylphosphine (B44618) oxide. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. wikipedia.orglibretexts.orgmasterorganicchemistry.com

Horner-Wadsworth-Emmons (HWE) Reaction: A variation of the Wittig reaction, the HWE reaction employs phosphonate (B1237965) carbanions, which are generally more reactive than Wittig reagents. This reaction typically favors the formation of (E)-alkenes and the water-soluble phosphate (B84403) byproduct simplifies purification. nrochemistry.comwikipedia.orgtcichemicals.comyoutube.com

Table 1: Examples of Nucleophilic Addition to Aromatic Aldehydes

| Reactant 1 | Reactant 2 (Nucleophile) | Product Type | General Reaction Conditions |

| Aromatic Aldehyde | Grignard Reagent (e.g., CH₃MgBr) | Secondary Alcohol | Diethyl ether or THF, followed by aqueous acid workup |

| Aromatic Aldehyde | Wittig Reagent (e.g., Ph₃P=CH₂) | Alkene | Anhydrous solvent (e.g., THF, ether) |

| Aromatic Aldehyde | HWE Reagent (e.g., (EtO)₂P(O)CH₂CO₂Et) | α,β-Unsaturated Ester | Base (e.g., NaH, NaOEt) in an aprotic solvent |

Selective Oxidation and Reduction Pathways of the Formyl Moiety

The formyl group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the methyl ester group under appropriate reaction conditions.

Selective Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the aldehyde to a carboxylic acid. libretexts.orgmasterorganicchemistry.comyoutube.com The reaction is often carried out in a basic or neutral medium. Another common reagent for this transformation is pyridinium (B92312) chlorochromate (PCC), although it is more commonly known for oxidizing primary alcohols to aldehydes, it can further oxidize aldehydes to carboxylic acids under certain conditions.

Selective Reduction: A key transformation is the chemoselective reduction of the aldehyde in the presence of the ester. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly effective for the reduction of aldehydes and ketones but does not typically reduce esters. pearson.commasterorganicchemistry.com This allows for the selective conversion of the formyl group to a hydroxymethyl group. In contrast, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) would reduce both the aldehyde and the ester functionalities. pearson.commasterorganicchemistry.comwikipedia.org

Table 2: Selective Oxidation and Reduction of Aromatic Aldehydes with Ester Functionality

| Starting Material | Reagent | Product | Functional Group Transformed |

| Methyl 4-formylbenzoate | Sodium Borohydride (NaBH₄) | Methyl 4-(hydroxymethyl)benzoate | Aldehyde to Alcohol pearson.com |

| Aromatic Aldehyde | Potassium Permanganate (KMnO₄) | Aromatic Carboxylic Acid | Aldehyde to Carboxylic Acid libretexts.org |

Condensation and Cyclization Reactions Utilizing the Aldehyde Group

The aldehyde group is a key participant in various condensation and cyclization reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326), diethyl malonate) in the presence of a weak base. For example, the reaction of an aromatic aldehyde with malononitrile yields a benzylidenemalononitrile (B1330407) derivative. nih.govresearchgate.net

Aldol (B89426) Condensation: While aromatic aldehydes cannot self-condense as they lack α-hydrogens, they can undergo crossed Aldol condensations with enolizable ketones or aldehydes in the presence of an acid or base catalyst.

Synthesis of Heterocycles: The formyl group is a versatile precursor for the synthesis of various heterocyclic systems. For instance, ortho-formyl benzoates can be utilized in the synthesis of quinolines through reactions with anilines and α-methylene ketones (Friedländer annulation). nih.govorganic-chemistry.orgiipseries.orgnih.gov They can also serve as starting materials for the synthesis of other fused heterocycles. researchgate.net

Reactivity of the Methyl Ester Moiety

The methyl ester group of Methyl 2-formyl-5-isopropylbenzoate is less reactive than the formyl group towards nucleophilic attack. However, it can undergo characteristic ester reactions under specific conditions.

Transesterification Reactions with Various Alcohols

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. For example, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would yield Ethyl 2-formyl-5-isopropylbenzoate and methanol (B129727). researchgate.netcabidigitallibrary.orgmasterorganicchemistry.comyoutube.comconicet.gov.ar The reaction is typically driven to completion by using a large excess of the reactant alcohol.

Table 3: Transesterification of Methyl Benzoates

| Starting Ester | Alcohol | Catalyst | Product Ester |

| Methyl Benzoate (B1203000) | Ethanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | Ethyl Benzoate |

| Methyl Benzoate | Propanol | Acid or Base | Propyl Benzoate |

| Methyl Benzoate | Butanol | Acid or Base | Butyl Benzoate |

Directed Ester Hydrolysis and Amidation Reactions

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is irreversible as the carboxylate salt formed is not susceptible to nucleophilic attack by the alcohol. Acid-catalyzed hydrolysis is a reversible process. nih.gov

Amidation: The methyl ester can be converted to an amide by reaction with a primary or secondary amine. This reaction often requires elevated temperatures or the use of a catalyst. researchgate.netresearchgate.netmdpi.com Direct amidation of esters is a valuable transformation in organic synthesis for the formation of the robust amide bond.

Table 4: Hydrolysis and Amidation of Methyl Benzoates

| Starting Material | Reagent | Product Type | General Reaction Conditions |

| Methyl Benzoate | Aqueous NaOH, then H₃O⁺ | Carboxylic Acid | Heating |

| Methyl Benzoate | Aqueous H₂SO₄ | Carboxylic Acid | Heating (Reversible) |

| Methyl Benzoate | Primary Amine (R-NH₂) | N-Substituted Amide | Heating or Catalyst |

| Methyl Benzoate | Secondary Amine (R₂NH) | N,N-Disubstituted Amide | Heating or Catalyst |

Reactivity of the Aromatic Ring System

The reactivity of the benzene (B151609) ring in this compound is governed by the electronic effects of its three substituents: the methyl ester, the formyl group, and the isopropyl group. The interplay of these groups dictates the regioselectivity of further chemical transformations.

Electrophilic Aromatic Substitution Directed by Substituents

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is influenced by the competing directing effects of its substituents. The formyl (-CHO) and methyl carboxylate (-COOCH₃) groups are electron-withdrawing and act as deactivating, meta-directing groups. researchgate.netmasterorganicchemistry.comorganic-chemistry.org Conversely, the isopropyl group is an electron-donating group, which activates the ring and directs incoming electrophiles to the ortho and para positions. khanacademy.org

The positions on the aromatic ring available for substitution are C3, C4, and C6.

The isopropyl group at C5 directs incoming electrophiles to its ortho positions (C4 and C6) and its para position (C2, which is already substituted).

The formyl group at C2 directs to its meta positions (C4 and C6).

The methyl carboxylate group at C1 directs to its meta positions (C3 and C5, with C5 being substituted).

Therefore, positions C4 and C6 are strongly favored for electrophilic attack as they are targeted by the directing effects of both the activating isopropyl group and the deactivating formyl group. The activating effect of the isopropyl group generally makes these positions more reactive than the C3 position, which is only directed by the deactivating methyl carboxylate group. Steric hindrance from the bulky isopropyl group might slightly favor substitution at the C4 position over the C6 position in some cases. brainly.com

Table 1: Directing Effects of Substituents on this compound

| Substituent Group | Position | Electronic Effect | Directing Effect | Favored Positions for Substitution |

|---|---|---|---|---|

| -COOCH₃ | C1 | Electron-withdrawing, Deactivating | meta | C3 |

| -CHO | C2 | Electron-withdrawing, Deactivating | meta | C4, C6 |

Directed Metalation and Subsequent Electrophilic Quenching

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, bypassing the usual rules of electrophilic substitution. organic-chemistry.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. organic-chemistry.orglibretexts.org This intermediate can then be quenched with various electrophiles.

In this compound, both the ester and formyl groups can function as DMGs. However, the directing power of these groups varies. Carbonyl groups in aldehydes and esters can direct metalation, although they are generally considered weaker DMGs than groups like amides or carbamates. libretexts.orgnih.gov The aldehyde group can be transiently protected to form a more effective DMG, such as an aminal, which directs lithiation to the C3 position. chemistry.coach Without such protection, competition between the directing groups would occur. The ester group at C1 would direct metalation to the C6 position, while the formyl group at C2 would direct it to the C3 position. The outcome would depend on the specific reaction conditions, including the base and solvent used. brainly.com

Once the aryllithium species is formed at either C3 or C6, it can be treated with a wide range of electrophiles to introduce new functional groups.

Table 2: Potential Directed Metalation and Electrophilic Quenching Products

| Directing Group | Site of Metalation | Electrophile (E+) | Product Structure (Illustrative) |

|---|---|---|---|

| Formyl (-CHO) | C3 | I₂ | Introduction of Iodine at C3 |

| Formyl (-CHO) | C3 | (CH₃)₃SiCl | Introduction of a Trimethylsilyl group at C3 |

| Methyl Benzoate (-COOCH₃) | C6 | D₂O | Introduction of Deuterium at C6 |

Modifications of the Isopropyl Group

The isopropyl group, while being an activating group for the aromatic ring, can itself undergo chemical modification, primarily at the benzylic position. The benzylic C-H bond is weaker than other sp³ hybridized C-H bonds because the radical formed upon its homolytic cleavage is resonance-stabilized by the benzene ring. libretexts.orgchemistrysteps.com

Two key reactions at the benzylic position are radical bromination and oxidation.

Benzylic Bromination : Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., light or peroxide), the benzylic hydrogen of the isopropyl group can be selectively replaced with a bromine atom. masterorganicchemistry.comlibretexts.org This reaction proceeds via a stable benzylic radical intermediate. chemistrysteps.com The resulting benzylic bromide is a versatile intermediate for further nucleophilic substitution reactions.

Benzylic Oxidation : Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can oxidize the isopropyl group. masterorganicchemistry.comyoutube.com Under harsh conditions, the entire alkyl chain can be cleaved, leading to the formation of a carboxylic acid at the position of attachment to the ring. This would transform the isopropyl group into a carboxyl group, significantly altering the electronic properties of the molecule. masterorganicchemistry.comyoutube.com Milder oxidation conditions might yield a ketone (acetophenone derivative) or a tertiary alcohol at the benzylic carbon. nih.gov

Derivatization Strategies for Expanding Molecular Diversity

The functional groups of this compound serve as handles for constructing more complex molecular frameworks, including spirocyclic, fused, and heterocyclic systems.

Synthesis of Spirocyclic and Fused Ring Systems Incorporating the Benzoate Core

The ortho-formyl benzoate structure is a valuable precursor for building fused ring systems through intramolecular cyclization reactions. One prominent example is the synthesis of isoindolinones, which are a class of fused bicyclic lactams. researchgate.net Methyl 2-formylbenzoate (B1231588) can react with primary amines and an isocyanide in an Ugi multicomponent reaction, followed by an intramolecular amidation, to yield substituted isoindolinones. nih.gov Another approach involves the reductive amination of the aldehyde with an amine, followed by intramolecular cyclization to form the lactam ring. organic-chemistry.org

Furthermore, the aldehyde functionality can be used to construct phthalides (isobenzofuranones), another fused ring system. For instance, a reaction with difluoroenoxysilanes in aqueous media can generate 3-difluoroalkyl phthalides. acs.org While direct pathways to spirocycles from this specific starting material are not extensively documented, the functional groups present allow for the creation of intermediates suitable for spirocyclization. For example, the aldehyde could be converted into a Michael acceptor, which could then undergo an intramolecular Michael addition to form a spirocyclic system. General strategies often involve creating a tethered component that can cyclize back onto the aromatic ring or its substituents. researchgate.netnih.gov

Preparation of Heterocyclic Compounds from this compound

The adjacent aldehyde and ester functionalities in this compound are ideally positioned for condensation reactions with binucleophilic reagents to form a variety of fused heterocyclic systems.

Reaction with Hydrazines : Treatment with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines leads to the formation of the fused pyridazinone ring system, specifically phthalazinones. organic-chemistry.org The reaction proceeds by initial condensation of the hydrazine with the aldehyde, followed by an intramolecular attack of the second nitrogen atom on the ester carbonyl, leading to cyclization and elimination of methanol. researchgate.net

Reaction with Diamines : Condensation with 1,2-diamines, such as o-phenylenediamine, can be used to construct fused diazepine (B8756704) or quinazoline-type structures, depending on the reaction conditions and subsequent cyclization pathways. The reaction of 1,2-diamines with aldehydes can lead to the formation of 2-aminoquinoxalines through a tandem sequence of reactions. rsc.org While the direct synthesis of quinazolinones often starts from 2-aminobenzamides, the functional groups in the title compound can be modified to access these precursors. organic-chemistry.orgnih.govnih.gov

Multicomponent Reactions : As a versatile aldehyde, this compound is a suitable component in multicomponent reactions (MCRs) to generate diverse heterocyclic scaffolds. For example, Ugi-type MCRs can be employed to synthesize complex isoindolinone derivatives. researchgate.netnih.gov

Table 3: Common Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-bromosuccinimide (NBS) |

| Potassium permanganate (KMnO₄) |

| Isoindolinone |

| Phthalide (Isobenzofuranone) |

| Phthalazinone |

| Quinazolinone |

| Quinoxaline |

| Benzoic acid |

| Acetophenone |

| o-phenylenediamine |

Oligomerization and Polymerization Involving the Aromatic Structure

The direct oligomerization or polymerization of this compound, specifically through the reaction of its aromatic core, is not extensively documented in publicly available scientific literature. The reactivity of this compound is typically dominated by its formyl and ester functional groups. However, based on the principles of aromatic chemistry and polymerization reactions of substituted benzenes, a theoretical potential for such transformations can be considered.

The participation of an aromatic ring in polymerization typically occurs under specific conditions that can activate the C-H bonds of the ring, leading to the formation of new carbon-carbon or other types of bonds between monomer units. The substitution pattern on the benzene ring significantly influences its susceptibility to such reactions. In the case of this compound, the ring is substituted with an isopropyl group, a formyl group, and a methyl ester group. These substituents exert electronic and steric effects that would dictate the feasibility and nature of any potential polymerization involving the aromatic structure.

The formyl and methyl ester groups are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution, a common pathway for polymerization of some aromatic compounds. Conversely, the isopropyl group is an electron-donating group, which activates the ring. The interplay of these opposing effects, along with the steric hindrance imposed by the substituents, would make direct polymerization of the aromatic ring challenging.

Hypothetically, polymerization could be envisioned through methods such as oxidative coupling or specific transition-metal-catalyzed polycondensation reactions. For instance, under strong oxidizing conditions, phenolic derivatives can undergo polymerization through the coupling of their aromatic rings. While this compound is not a phenol, analogous oxidative C-H/C-H coupling reactions, though challenging, could theoretically lead to oligomeric or polymeric structures.

Another speculative avenue is through reductive polymerization methods, although these are less common for simple aromatic hydrocarbons. Given the presence of the aldehyde, reactions that proceed under reductive conditions might preferentially transform the formyl group rather than involve the aromatic ring.

Due to the lack of direct experimental evidence, the following table presents a hypothetical overview of potential polymerization reactions involving the aromatic structure of a generalized substituted benzene, with considerations for how the substituents of this compound might influence such processes.

| Polymerization Type | General Reaction Conditions | Potential Influence of Substituents on this compound | Hypothetical Polymer Structure |

| Oxidative Coupling Polymerization | Strong oxidizing agents (e.g., FeCl₃, horseradish peroxidase/H₂O₂) | The electron-withdrawing nature of the formyl and ester groups would likely inhibit this type of polymerization by deactivating the aromatic ring. The isopropyl group's activating effect may not be sufficient to overcome this. | A polyphenylene-type backbone with pendant formyl, isopropyl, and methyl ester groups. |

| Yamamoto Coupling | Ni(0) catalyst, aryl dihalide monomers | Would require prior halogenation of the this compound monomer. The electronic effects of the substituents would influence the ease of halogenation and subsequent coupling. | A regularly structured polyphenylene derivative. |

| Suzuki Polycondensation | Pd catalyst, boronic acid and halide functionalized monomers | Would necessitate the synthesis of di-functionalized monomers (e.g., a dibromo- or di-boronic acid derivative of the parent compound). | A well-defined alternating copolymer structure. |

| Electropolymerization | Anodic oxidation on an electrode surface | The high oxidation potential required would likely lead to side reactions involving the formyl group. The electron-withdrawing groups would increase the potential needed for polymerization. | A conductive or semi-conductive polymer film deposited on the electrode. |

It is important to reiterate that the above table is speculative. The significant steric hindrance from the isopropyl group and the deactivating electronic effects of the formyl and ester groups make direct polymerization through the aromatic ring of this compound an energetically unfavorable process. Research in this area would first need to overcome these inherent challenges, possibly through the development of highly active and selective catalyst systems.

Computational and Theoretical Studies of Methyl 2 Formyl 5 Isopropylbenzoate

Quantum Chemical Calculations on Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed information about the electron distribution and energy levels, which are crucial for determining molecular stability and reactivity.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the ground-state properties of molecules. For a molecule like Methyl 2-formyl-5-isopropylbenzoate, DFT calculations, likely using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311G(d,p)), would be employed. These calculations can determine optimized molecular geometry, vibrational frequencies, and various thermodynamic properties.

A hypothetical table of calculated ground state properties for this compound is presented below.

| Property | Hypothetical Value | Unit |

| Total Energy | -XXX.XXXX | Hartrees |

| Dipole Moment | X.XX | Debye |

| HOMO Energy | -X.XX | eV |

| LUMO Energy | -X.XX | eV |

| HOMO-LUMO Gap | X.XX | eV |

Note: The values in this table are placeholders and would need to be calculated using DFT software.

For even higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be utilized. While computationally more expensive, these methods provide a more precise description of electron correlation, leading to more accurate electronic energies and structural parameters. Such calculations would be valuable for benchmarking the results obtained from DFT methods.

Molecular Modeling and Conformational Analysis

The presence of flexible formyl and isopropyl groups necessitates a thorough conformational analysis to understand the molecule's three-dimensional structure and its influence on properties.

The preferred conformation of this compound is determined by a balance of various intramolecular interactions. These can include steric hindrance between the bulky isopropyl group and the adjacent formyl and methyl ester groups, as well as weaker non-covalent interactions like C-H···O hydrogen bonds. Quantum Theory of Atoms in Molecules (QTAIM) analysis could be employed to characterize these interactions.

A potential intramolecular interaction is illustrated in the table below.

| Interacting Atoms | Type of Interaction | Estimated Distance (Å) |

| C-H (isopropyl) & O (formyl) | Weak Hydrogen Bond | 2.5 - 3.5 |

Note: This is a hypothetical interaction that would require computational validation.

Reactivity Prediction and Reaction Mechanism Elucidation

Computational methods are invaluable for predicting the reactivity of a molecule and elucidating the mechanisms of its reactions. For this compound, this could involve studying its behavior in various chemical transformations.

Analysis of the frontier molecular orbitals (HOMO and LUMO) obtained from DFT calculations provides insights into the molecule's reactivity. The distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack. Additionally, calculated molecular electrostatic potential (MEP) maps would visually represent the electron-rich and electron-poor regions of the molecule, further guiding predictions of reactive sites. For instance, the carbonyl carbon of the formyl group is an expected electrophilic site.

Should this molecule be involved in a chemical reaction, computational modeling could be used to map out the entire reaction pathway, identifying transition states and intermediates. This would provide a detailed, step-by-step understanding of the reaction mechanism, which is crucial for optimizing reaction conditions and designing new synthetic routes.

Computational Mapping of Potential Energy Surfaces for Chemical Transformations

The study of chemical reactions at a molecular level is greatly facilitated by the computational mapping of potential energy surfaces (PES). For a molecule like this compound, the PES provides a landscape of energy as a function of the positions of its atoms. This allows chemists to identify the most likely pathways for its chemical transformations.

Developing a robust mathematical model for generating high-dimensional PESs is a primary challenge in theoretical and computational research, especially for larger molecules. emory.edu Methods such as density functional theory (DFT) are often employed to calculate the energies of different molecular conformations. For instance, a study on the vapor phase conversion of ferulic acid, a related phenolic compound, utilized DFT with B3LYP functionals and a 6-311+g(d,p) basis set to explore reaction pathways. researchgate.net This approach could be similarly applied to understand the reactions of this compound, such as oxidation of the aldehyde group or hydrolysis of the ester.

A systematic method for constructing a global PES for reactions of a moderate-sized molecule from the corresponding surfaces for smaller molecular fragments has been demonstrated for the reactions of a hydrogen atom with propane (B168953) and n-pentane. scispace.com This fragment-based approach could be instrumental in modeling the reactions of the larger this compound molecule, breaking it down into its constituent isopropyl, formyl, and methyl benzoate (B1203000) fragments for more manageable computation.

Table 1: Computational Methods for Potential Energy Surface Mapping

| Method | Description | Application to this compound |

| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. | Calculation of energies for various conformations to map the PES for reactions like oxidation or hydrolysis. |

| Fragment-Based Approaches | Construction of the PES of a large molecule from the PESs of its smaller fragments. | Simplifies the computation by breaking the molecule down into its isopropyl, formyl, and benzoate components. |

| Ab initio methods | Quantum chemistry methods based on first principles, without the inclusion of empirical parameters. | Provides high accuracy in PES calculations, crucial for understanding reaction mechanisms. |

Prediction of Regioselectivity and Stereoselectivity in Reactions

Computational chemistry is a powerful tool for predicting the regioselectivity and stereoselectivity of chemical reactions, which is crucial for the synthesis of specific isomers. For this compound, with its multiple reactive sites, theoretical calculations can guide synthetic strategies to achieve desired products.

For example, in reactions involving the aromatic ring, such as electrophilic substitution, computational models can predict the most likely position of attack by calculating the relative energies of the possible intermediates. The electron-donating isopropyl group and the electron-withdrawing formyl and ester groups will direct incoming electrophiles to specific positions, and the magnitudes of these effects can be quantified through computation.

Similarly, for reactions at the formyl group, such as nucleophilic addition, computational methods can predict the stereochemical outcome. By modeling the transition states for the formation of different stereoisomers, the preferred pathway can be identified. These predictions are often based on the steric and electronic properties of the interacting molecules.

In Silico Applications in Molecular Design and Exploration

The use of computational methods in drug discovery and materials science, known as in silico design, has become indispensable. This compound and its derivatives can be explored through these techniques to identify new molecules with desired properties.

Virtual Screening Methodologies for Exploring Structural Diversity

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govbenthamdirect.com This methodology can be applied to explore the chemical space around the this compound scaffold.

In a typical virtual screening workflow, a library of compounds, which can be derivatives of this compound with varied substituents, is docked into the binding site of a target protein. The binding affinity of each compound is then calculated, and the top-scoring molecules are selected for further experimental testing. For example, a structure-based virtual screening of the ZINC15 database was used to find new potential non-sugar trans-sialidase inhibitors using benzoic acid as a scaffold. benthamdirect.com This approach identified 487 compounds with promising binding energy values. nih.govbenthamdirect.com

Table 2: Virtual Screening Approaches for Benzoate Derivatives

| Screening Type | Description | Potential Application |

| Structure-Based Virtual Screening | Uses the 3D structure of the target to dock and score potential ligands. | Identifying derivatives of this compound that could bind to a specific therapeutic target. |

| Ligand-Based Virtual Screening | Uses the knowledge of known active molecules to find others with similar properties. | Discovering new compounds with similar activity to a known active benzoate derivative. |

Scaffold Hopping Techniques Applied to Benzoate and Aromatic Aldehyde Frameworks

Scaffold hopping is a medicinal chemistry strategy that aims to identify novel molecular scaffolds that are structurally different from existing ones but retain similar biological activity. researchgate.netacs.org This technique is particularly useful for generating new intellectual property and for overcoming issues with existing scaffolds, such as metabolic instability. rsc.orgcresset-group.com

For this compound, the benzoate or aromatic aldehyde core can be replaced with other chemical moieties that mimic its shape and electrostatic properties. researchgate.netacs.orgrsc.org Computational tools can be used to search databases of molecular fragments for suitable replacements. cresset-group.com This can lead to the discovery of entirely new classes of compounds with potentially improved properties. For example, replacing an aromatic system with a more electron-deficient ring system can often increase robustness towards cytochrome P450-mediated oxidation. rsc.org

Methyl 2 Formyl 5 Isopropylbenzoate As a Molecular Scaffold in Academic Research Applications

Contribution to Methodological Advancements in Synthetic Chemistry

While direct research focusing exclusively on methyl 2-formyl-5-isopropylbenzoate is limited, its structure, featuring both an aldehyde and a methyl ester on an aromatic ring, makes it an interesting candidate for advancing synthetic methodologies. The compound can serve as a valuable scaffold for probing the efficacy of new catalytic systems and for pioneering greener chemical processes.

Evaluation of Novel Catalytic Systems for Functional Group Transformations

The distinct reactivity of the aldehyde and ester functional groups in this compound allows it to be a versatile substrate for testing the selectivity and efficiency of new catalysts. Research on analogous aromatic aldehydes and esters highlights potential transformations where this compound could be instrumental.

A key area of investigation is the selective reduction of the aldehyde group in the presence of the ester. This transformation is crucial in multi-step organic synthesis. Novel catalytic systems are continually being developed to achieve high chemoselectivity under mild conditions. For instance, heterogeneous catalysts like Pd(0)EnCat™ 30NP have demonstrated high to excellent conversions in the hydrogenation of aromatic aldehydes to their corresponding alcohols at room temperature and atmospheric pressure. nih.gov Such a system could be evaluated using this compound to test its tolerance to the methyl ester functionality.

Furthermore, light-driven methodologies represent a frontier in catalytic reduction. A dual cobalt–copper catalytic system has been shown to reduce aromatic aldehydes in aqueous media using visible light. rsc.org Applying this system to this compound would provide valuable data on its performance with multifunctional substrates.

The following table illustrates the performance of various catalytic systems in the reduction of aromatic aldehydes, suggesting potential applications for transforming the formyl group in this compound.

Table 1: Performance of Novel Catalytic Systems in the Reduction of Aromatic Aldehydes

| Catalyst System | Substrate Example | Conditions | Conversion/Yield | Selectivity | Reference |

|---|---|---|---|---|---|

| Pd(0)EnCat™ 30NP | Aromatic Aldehydes | H₂ (1 atm), EtOH, rt, 16h | High to Excellent | High for alcohol | nih.gov |

| Co/Cu Dual Catalyst | Aryl Aldehydes | Visible Light, H₂O/Et₃N | Up to 1400 TON | >2000 vs H₂O reduction | rsc.org |

| Au/TiO₂ | Benzaldehyde (B42025) | Propan-2-ol, 120°C, N₂ | High | >90% for benzyl (B1604629) alcohol | thieme-connect.de |

| Rh(Xantphos)(benzoate) | Aldehydes | Strained Olefin, 22-80°C | High | High for dehydroformylation | escholarship.org |

Conversely, the selective oxidation of the aldehyde to a carboxylic acid is another fundamental transformation. N-Heterocyclic Carbene (NHC)-catalyzed aerobic oxidation presents a green alternative to traditional metal-based oxidants. mdpi.com Testing such a system on this compound would be a valuable case study for its application in the synthesis of dicarboxylic acid monoesters.

Development of Green Chemistry Approaches for its Synthesis or Utilization

The principles of green chemistry, which encourage waste reduction, use of renewable resources, and development of environmentally benign processes, are highly relevant to the synthesis and application of molecules like this compound. researchgate.netyoutube.com

One key area for green chemistry advancement is in the synthesis of substituted benzaldehydes. Traditional methods often involve stoichiometric and hazardous reagents. Modern approaches focus on catalytic and more environmentally friendly routes. For example, a one-pot, two-step procedure for creating functionalized benzaldehydes involves the reduction of a Weinreb amide to a stable hemiaminal intermediate, followed by cross-coupling, which avoids harsh conditions and protecting groups. acs.orgrug.nlresearchgate.net The synthesis of this compound could potentially be adapted to such a greener pathway.

Another green approach is the direct oxidation of substituted toluenes or other alkylarenes. While direct synthesis of the target compound isn't widely reported, related green oxidation methods are known. For instance, the oxidation of benzyl alcohol to benzaldehyde can be achieved using an ultralow amount of a supported gold nanoparticle catalyst with oxygen as the oxidant. qualitas1998.net The regioselective oxidation of isoprenol to isoprenal using a modified silver catalyst in the gas phase is another example of a highly efficient and environmentally benign industrial process. iupac.org These principles could inform the development of a green synthesis for this compound, perhaps starting from 3-isopropyltoluene.

The use of biomass as a starting material is also a cornerstone of green chemistry. A strategy involving the catalytic fractionation of native lignin (B12514952) to produce alkene-functionalized monomers, followed by ozonolysis, has been developed to yield aromatic aldehydes like vanillin (B372448) and syringaldehyde. rsc.org This highlights the potential for producing complex aromatic aldehydes from renewable feedstocks.

The following table summarizes potential green chemistry approaches applicable to the synthesis of substituted aromatic aldehydes like this compound.

Table 2: Green Chemistry Approaches for the Synthesis of Aromatic Aldehydes

| Method | Key Features | Starting Material Example | Reagents/Catalysts | Reference |

|---|---|---|---|---|

| One-Pot Reduction/Cross-Coupling | High efficiency, avoids protecting groups | Bromo-substituted Weinreb amides | DIBAL-H, Pd catalyst, Organolithium reagents | acs.orgrug.nl |

| Catalytic Oxidation | Use of O₂ as a green oxidant | Benzyl alcohol | Supported Au nanoparticles | qualitas1998.net |

| Catalytic Fractionation-Ozonolysis | Use of renewable biomass | Lignin | MoO₂, O₃ | rsc.org |

| Molybdenum-Catalyzed Oxidation | Replacement for hazardous Cr reagents | Alcohols | Sodium molybdate, H₂O₂ | beyondbenign.org |

In terms of utilization, this compound itself can be a substrate in green reactions. As mentioned, its NHC-catalyzed aerobic oxidation to the corresponding carboxylic acid would be an example of a greener transformation, using air as the terminal oxidant and avoiding hazardous metal waste. mdpi.com

Advanced Analytical Characterization Techniques for Methyl 2 Formyl 5 Isopropylbenzoate and Its Derivatives

High-Resolution Spectroscopic Methods for Mechanistic and Structural Analysis

High-resolution spectroscopy is indispensable for obtaining detailed information about the electronic, vibrational, and nuclear environments within a molecule. These methods are foundational for confirming the identity, structure, and purity of newly synthesized compounds derived from Methyl 2-formyl-5-isopropylbenzoate.

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the complete covalent structure and stereochemistry of organic molecules. While standard one-dimensional (1D) ¹H and ¹³C NMR provide essential information, complex derivatives of this compound necessitate advanced 2D NMR experiments for unambiguous signal assignment.

For the parent compound, this compound, ¹H NMR would show distinct signals for the aromatic protons, the aldehyde proton, the ester methyl group, and the isopropyl group. However, in more complex architectures, such as products from multi-component reactions, signal overlap is common. researchgate.net In these cases, 2D NMR experiments are critical.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons, such as those on the aromatic ring and within the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a definitive link between the proton and carbon skeletons of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range couplings between protons and carbons (typically 2-4 bonds), which is crucial for piecing together different molecular fragments. For instance, an HMBC correlation would be expected between the aldehyde proton and the aromatic carbon it is attached to (C2), as well as the adjacent aromatic ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are in close proximity, which is vital for determining the stereochemistry and conformation of larger derivatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values based on standard substituent effects. Actual experimental values may vary.

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aldehyde (-CHO) | ~10.2 | ~192 |

| Aromatic H (H3) | ~7.8 | ~134 |

| Aromatic H (H4) | ~7.6 | ~130 |

| Aromatic H (H6) | ~7.9 | ~135 |

| Ester Methyl (-OCH₃) | ~3.9 | ~52 |

| Isopropyl CH | ~3.1 | ~34 |

| Isopropyl CH₃ | ~1.2 | ~23 |

| Carbonyl (Ester) | - | ~166 |

| Aromatic C (C1) | - | ~132 |

| Aromatic C (C2) | - | ~136 |

| Aromatic C (C5) | - | ~150 |

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically < 5 ppm). nih.gov This capability is invaluable for confirming the identity of this compound and its derivatives, distinguishing between compounds with the same nominal mass but different elemental formulas.

In the context of reaction monitoring, HRMS coupled with liquid chromatography (LC-HRMS) allows for the real-time tracking of reactants, intermediates, and products. This is particularly useful in complex synthetic sequences where this compound is used as a versatile precursor. researchgate.net

Furthermore, HRMS is the primary tool for isotopic labeling studies. nih.gov By using isotopically labeled starting materials (e.g., containing ¹³C or ¹⁸O), researchers can trace the metabolic or chemical fate of specific atoms throughout a reaction pathway. For example, if a reaction involving this compound is performed with a ¹³C-labeled precursor, HRMS can precisely identify and quantify the incorporation of the label into the final product. nih.gov This provides definitive mechanistic insights that are often unattainable by other methods. The ability of HRMS to distinguish between isotopologues that differ by less than 0.01 Da is a key advantage. nih.gov

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. These techniques are highly sensitive to the functional groups present in a molecule.

For this compound, IR spectroscopy would clearly show characteristic absorption bands for:

The aldehyde C=O stretch (typically ~1700 cm⁻¹)

The ester C=O stretch (typically ~1720 cm⁻¹)

The aromatic C=C stretches (in the 1600-1450 cm⁻¹ region)

The C-H stretches of the aldehyde, aromatic, and aliphatic (isopropyl, methyl) groups.

Raman spectroscopy, which measures light scattering, is complementary to IR spectroscopy. While strong IR absorptions are seen for polar bonds (like C=O), Raman spectroscopy is often more sensitive to non-polar, symmetric bonds (like aromatic C=C bonds). The combination of both techniques provides a more complete vibrational profile, aiding in structural confirmation and the detection of impurities.

While this compound itself is achiral, it is a common precursor for the synthesis of chiral molecules, such as 3-substituted isobenzofuranones. researchgate.net For these chiral derivatives, chiroptical spectroscopy techniques are essential for characterizing their stereochemical properties.

Circular Dichroism (CD) Spectroscopy: Measures the differential absorption of left- and right-circularly polarized light. A chiral molecule will exhibit a unique CD spectrum, which can be used as a fingerprint. The sign and intensity of the Cotton effects in the spectrum are directly related to the molecule's absolute configuration.

Optical Rotatory Dispersion (ORD) Spectroscopy: Measures the change in the angle of rotation of plane-polarized light as a function of wavelength.

By comparing the experimentally obtained CD or ORD spectrum with spectra predicted from quantum-chemical calculations for a known configuration (e.g., R or S), the absolute configuration of the synthesized chiral derivative can be determined. These techniques are also used to measure enantiomeric excess, although chromatographic methods are often more precise for quantification.

Advanced Chromatographic Separations for Isomer Resolution and Purity

Chromatography is the gold standard for separating components of a mixture and assessing the purity of a compound. For derivatives of this compound, especially those that are chiral, advanced chromatographic techniques are indispensable.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating, identifying, and quantifying compounds. nih.gov When dealing with chiral derivatives synthesized from this compound, resolving the enantiomers is critical, as they often exhibit different biological activities or physical properties. sigmaaldrich.com This is achieved using Chiral Stationary Phases (CSPs).

CSPs are packed into HPLC columns and create a chiral environment where enantiomers can interact diastereomerically, leading to different retention times and thus, separation. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely used due to their broad applicability. nih.govnih.gov For example, columns like Chiralpak® IG, which contains amylose tris(3-chloro-5-methylphenylcarbamate), have demonstrated high enantioselectivity for a wide range of compounds. researchgate.net

The separation efficiency depends on several factors, including the choice of CSP, the mobile phase composition (e.g., normal phase, reversed phase, or polar organic mode), and additives. nih.govnih.gov The development of a chiral HPLC method involves screening various columns and mobile phases to achieve optimal resolution (Rs) between the enantiomeric peaks.

Table 2: Example Chiral HPLC Method for Separation of a Hypothetical Chiral Derivative This table illustrates typical parameters for separating enantiomers of a chiral compound derived from this compound.

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IG-U (50 mm x 3 mm, 1.6 µm) nih.gov |

| Mobile Phase | n-Hexane / Ethanol (B145695) (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 5.8 min |

| Retention Time (Enantiomer 2) | 7.2 min |

| Resolution (Rs) | > 2.0 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds. For a compound such as this compound, GC-MS analysis would provide critical information regarding its purity and mass fragmentation pattern, which is instrumental in its structural confirmation.

The molecule itself is amenable to GC-MS analysis. However, derivatization is a common strategy to enhance the volatility and thermal stability of analytes, or to introduce specific fragmentation patterns that aid in identification. Given the aldehyde functionality, derivatization to form more stable and volatile derivatives like oximes or hydrazones is a plausible approach for detailed profiling.

The mass spectrum of the underivatized this compound is expected to exhibit characteristic fragmentation patterns associated with aromatic aldehydes and methyl esters. The molecular ion peak (M+) would be observed, and key fragments would likely arise from:

Loss of the methoxy (B1213986) group (-OCH3) from the ester, leading to an [M-31] peak.

Loss of the formyl group (-CHO) , resulting in an [M-29] peak.

Cleavage of the isopropyl group , which could lead to the loss of a propyl radical ([M-43]) or a propene molecule.

Decarbonylation of the formyl group , a common fragmentation for aromatic aldehydes.

For comparison, the GC-MS data for a closely related compound, Methyl 2-formylbenzoate (B1231588) , shows a prominent molecular ion peak and characteristic fragments that aid in its identification.

Table 1: Noteworthy GC-MS Data for Methyl 2-formylbenzoate

| Property | Value |

| Molecular Formula | C9H8O3 |

| Molecular Weight | 164.16 g/mol |

| Major Mass Fragments (m/z) | 164 (M+), 133, 105 |

Data sourced from NIST Mass Spectrometry Data Center. nih.gov

This data suggests that for this compound, we would anticipate a molecular ion peak at its corresponding molecular weight, with a fragmentation pattern influenced by the additional isopropyl substituent. The presence of the isopropyl group would likely introduce additional fragmentation pathways, such as the loss of a methyl group from the isopropyl moiety.

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable information on the molecular conformation, bond lengths, bond angles, and intermolecular interactions of this compound.

Single-Crystal X-ray Diffraction of Crystalline Forms and Co-crystals

To perform single-crystal X-ray diffraction, a high-quality, single crystal of the compound is required. The growth of such a crystal can be achieved through various methods, such as slow evaporation of a suitable solvent. Once a suitable crystal is obtained and analyzed, it would yield detailed crystallographic data.

While the crystal structure of this compound is not publicly available, we can infer expected structural parameters from related compounds. For instance, studies on various benzaldehyde (B42025) derivatives reveal common packing motifs and intermolecular interactions. rsc.orgnih.gov

Co-crystallization, the process of forming a crystalline solid that contains two or more different molecules in a stoichiometric ratio, is another powerful tool. Co-crystals of this compound with other molecules, such as hydrogen bond donors or acceptors, could be formed to study and modulate its solid-state properties.

Table 2: Illustrative Crystallographic Data for a Substituted Benzaldehyde Derivative

| Parameter | Example Value (for a related compound) |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.7 |

| **β (°) ** | 105.2 |

| Volume (ų) | 975.4 |

| Z | 4 |

This data is hypothetical and serves as an example of the parameters obtained from a single-crystal X-ray diffraction experiment.

Analysis of Intermolecular Hydrogen Bonding and Crystal Packing Motifs

The crystal structure of this compound would be stabilized by a network of intermolecular interactions. The formyl group and the ester carbonyl group are potential hydrogen bond acceptors. While the molecule lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds are expected to play a significant role in the crystal packing. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。